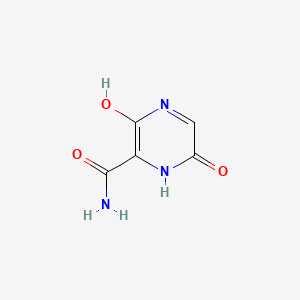

3,6-Dihydroxypyrazine-2-carboxamide

Description

Overview of Pyrazine (B50134) Chemistry and Significance in Organic Synthesis

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 4 positions of the ring. wikipedia.org This arrangement of heteroatoms within the aromatic ring imparts unique electronic properties and reactivity to the pyrazine scaffold, making it a valuable building block in organic synthesis. researchgate.net The pyrazine ring is a key structural motif in a multitude of natural products and synthetically developed molecules with wide-ranging applications, including pharmaceuticals, agrochemicals, and materials science. nih.gov

In organic synthesis, pyrazine derivatives serve as versatile intermediates. Their synthesis is well-established, with classical methods such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses still in use today. wikipedia.org Modern synthetic strategies continue to be developed, offering efficient access to a wide array of substituted pyrazines. The presence of the nitrogen atoms influences the reactivity of the ring, making it amenable to various chemical transformations.

Rationale for Comprehensive Investigation of 3,6-Dihydroxypyrazine-2-carboxamide

The comprehensive investigation of this compound is driven by the established importance of substituted pyrazines in medicinal chemistry. The presence of hydroxyl and carboxamide functional groups on the pyrazine core suggests the potential for a rich and diverse chemical reactivity. These groups can participate in hydrogen bonding, coordination with metal ions, and various chemical modifications, making the molecule an interesting candidate for further synthetic elaboration.

Furthermore, the structural similarity of this compound to biologically active pyrazine derivatives, such as the antiviral drug Favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), provides a strong rationale for its detailed study. bangor.ac.uknih.gov Understanding the fundamental chemical and theoretical properties of this parent compound can provide valuable insights for the design and synthesis of new pyrazine-based molecules with tailored properties. The compound is also known as an impurity or intermediate in the synthesis of other active pharmaceutical ingredients, highlighting the practical importance of its characterization. pharmaffiliates.compharmaffiliates.com

Historical Context of Pyrazine Scaffold Exploration in Academic Research

The exploration of the pyrazine scaffold has a rich history dating back to the 19th century. The first pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, was synthesized by Laurent in 1844, although its structure was not confirmed until later. researchgate.net The fundamental structure of pyrazine itself was a subject of academic debate, with the now-accepted Kekulé-type conjugated double bond structure eventually being established. researchgate.net

Throughout the 20th century, research into pyrazine chemistry expanded significantly, driven by the discovery of naturally occurring pyrazines with distinct aromas and flavors, as well as the identification of pyrazine derivatives with potent biological activities. wikipedia.org The development of spectroscopic techniques such as NMR and mass spectrometry greatly facilitated the characterization of these compounds and the study of their chemical properties. In recent decades, the focus has increasingly shifted towards the synthesis of complex pyrazine derivatives for applications in medicinal chemistry and materials science, with computational studies playing an ever-more important role in understanding their structure and reactivity. nih.govresearchgate.net

Delimitation of Research Scope: Focusing on Fundamental Chemical and Theoretical Aspects

This article will strictly focus on the fundamental chemical and theoretical aspects of this compound. The scope is intentionally limited to its chemical synthesis, characterization, and theoretical analysis. Topics such as dosage, administration, safety profiles, and adverse effects are explicitly excluded from this review. The primary objective is to provide a detailed and scientifically accurate account of the chemistry of this compound, laying a foundation for future research and application development.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its structural analogs and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2766748-29-0 pharmaffiliates.com |

| Molecular Formula | C₅H₅N₃O₃ pharmaffiliates.com |

| Molecular Weight | 155.11 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar solvents |

| Tautomerism | Can exist in several tautomeric forms |

Synthesis and Characterization

A plausible synthetic route to this compound can be designed based on established methods for analogous pyrazine derivatives. One potential pathway could start from 3-hydroxypyrazine-2-carboxylic acid, a commercially available starting material. bangor.ac.uk

A key step in the synthesis of related compounds involves the nitration of a hydroxypyrazine carboxamide intermediate. researchgate.net For instance, 3-hydroxypyrazine-2-carboxamide (B1682577) can be nitrated to form 3-hydroxy-6-nitropyrazine-2-carboxamide. nih.gov Subsequent reduction of the nitro group would yield an amino group, which could then be converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.

Characterization of this compound would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the core structure and the positions of the substituents. The chemical shifts would be influenced by the electronic effects of the hydroxyl and carboxamide groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, the N-H stretching of the amide, and the C=O stretching of the amide carbonyl.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

Theoretical Analysis

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of this compound.

Tautomerism

A significant theoretical aspect of this compound is its potential for tautomerism. The presence of two hydroxyl groups on the pyrazine ring allows for the existence of several tautomeric forms, including the dihydroxy form and various keto-enol forms. The relative stability of these tautomers can be predicted using computational methods, which can also provide information on the energetic barriers for their interconversion. The study of tautomerism in related heterocyclic systems, such as 2,6-dihydroxypyridine, has shown that the predominant tautomer can vary depending on the solvent and other environmental factors.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential regions around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential regions around the hydrogen atoms of the hydroxyl and amide groups.

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |

InChI Key |

AVSAEGXAPBFIQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dihydroxypyrazine 2 Carboxamide

De Novo Synthesis Pathways

De novo synthesis offers a versatile approach to constructing the 3,6-dihydroxypyrazine-2-carboxamide core by assembling the heterocyclic ring from simpler, non-pyrazine starting materials.

Multi-Step Organic Synthesis Approaches

A plausible synthetic sequence could commence with the condensation of an α-amino amide with a 1,2-dicarbonyl compound. The choice of these precursors is critical to install the necessary substituents on the pyrazine (B50134) ring. For instance, using a glyoxal (B1671930) derivative and an aminomalonamide derivative could provide a direct route to a dihydroxypyrazine scaffold. Subsequent functionalization would then be required to achieve the final target.

Strategies for Pyrazine Ring Formation

The cornerstone of de novo pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This classical method, known as the Staedel-Rugheimer pyrazine synthesis, remains a fundamental strategy. In the context of this compound, this could involve the reaction of diaminomaleonitrile (B72808) or a related diamine precursor with a suitable glyoxal derivative.

Alternative modern methods for pyrazine ring formation include transition metal-catalyzed reactions. For example, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been shown to produce unsymmetrical 2,6-disubstituted pyrazines. rsc.org While not directly yielding the target compound, this highlights the potential of modern catalytic methods to construct substituted pyrazine cores that could be further elaborated. The dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines is another established protocol for pyrazine synthesis. nih.gov

A synthesis of substituted pyrazines from N-allyl malonamides has also been reported, yielding pyrazine products with ester and hydroxyl groups at the 2- and 3-positions. rsc.org This method could be adapted to introduce the desired functionalities.

| Pyrazine Ring Formation Strategy | Description | Potential for this compound Synthesis |

| Staedel-Rugheimer Synthesis | Condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. | High potential, using appropriately substituted precursors like aminomalonamide and a glyoxal derivative. |

| Palladium-Catalyzed Cascade Reaction | Reaction of aminoacetonitriles with arylboronic acids. rsc.org | Indirect, would require further functionalization to introduce hydroxyl groups. |

| Dehydrogenative Coupling | Coupling of α-amino carbonyls with vicinal diamines. nih.gov | Applicable, could build the pyrazine core from simpler fragments. |

| From N-allyl malonamides | Diazidation followed by cyclization. rsc.org | Directly provides a hydroxyl group and an ester (precursor to carboxamide). |

Introduction and Functionalization of Hydroxyl and Carboxamide Groups

Once the pyrazine ring is formed, the introduction and manipulation of the hydroxyl and carboxamide groups are crucial steps. If the pyrazine core is synthesized with precursor functionalities, such as chloro or amino groups, these can be converted to the desired groups.

For instance, a chloropyrazine derivative can be subjected to nucleophilic substitution with a hydroxide (B78521) source to introduce the hydroxyl groups. However, the reactivity of the pyrazine ring and the potential for side reactions must be carefully managed. The synthesis of favipiravir (B1662787), 6-fluoro-3-hydroxypyrazine-2-carboxamide, often involves the conversion of an amino group to a hydroxyl group via diazotization followed by hydrolysis. nih.govmssm.edu A similar strategy could be envisioned for a diaminopyrazine precursor.

The carboxamide group is typically introduced from a carboxylic acid or its derivative. If the pyrazine ring is synthesized with a cyano group, it can be hydrolyzed to a carboxamide. Alternatively, a pyrazine-2-carboxylic acid can be activated (e.g., to an acid chloride or using coupling agents) and then reacted with ammonia (B1221849) to form the primary carboxamide. The condensation of pyrazine-2-carboxylic acid chlorides with various amines to form amides is a well-established reaction. researchgate.netnih.gov

Precursor-Based Synthesis and Derivatization

An alternative and often more direct approach to this compound involves the modification of a pre-existing, suitably functionalized pyrazine scaffold.

Modifications of Related Pyrazine Scaffolds

The synthesis of the antiviral drug favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) provides a valuable template for the potential synthesis of this compound. Several synthetic routes to favipiravir start from substituted pyrazines. nih.govmssm.edu

One could envision a similar strategy starting from a 3,6-dichloropyrazine-2-carbonitrile. Sequential nucleophilic substitution of the chloro groups with a protected hydroxyl group or a direct hydroxylation agent could be explored. The nitrile group can then be hydrolyzed to the desired carboxamide.

Another approach could start from 3-aminopyrazine-2-carboxylic acid. imist.ma This commercially available starting material could potentially be di-hydroxylated, although selective functionalization of the 6-position would be a key challenge.

| Starting Pyrazine Precursor | Key Transformation Steps |

| 3,6-Dichloropyrazine-2-carbonitrile | 1. Sequential nucleophilic substitution with a hydroxide source. 2. Hydrolysis of the nitrile to a carboxamide. |

| 3-Aminopyrazine-2-carboxylic acid | 1. Hydroxylation of the pyrazine ring. 2. Conversion of the amino group to a hydroxyl group. 3. Amidation of the carboxylic acid. |

| 3-Hydroxypyrazine-2-carboxylic acid | 1. Hydroxylation at the 6-position. 2. Amidation of the carboxylic acid. |

Green Chemistry Approaches to Synthesis

Traditional synthetic routes to pyrazine derivatives often involve the use of hazardous solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation and environmental impact. In contrast, green chemistry seeks to minimize these drawbacks by designing more efficient and environmentally benign synthetic pathways. For this compound, several green strategies can be envisioned, drawing from advancements in the synthesis of related pyrazine compounds.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, minimizes health and safety risks, and can simplify product purification. Solvent-free, or solid-state, reactions are conducted by mixing the neat reactants, often with grinding or heating.

One plausible conventional route to a related compound, 3-hydroxypyrazine-2-carboxamide (B1682577), involves the condensation of 2-aminomalonamide with glyoxal in an aqueous solution. chemicalbook.com A greener, solvent-free adaptation of this method could involve the neat mixture of the reactants, potentially with gentle heating or mechanochemical activation (ball milling). This approach would eliminate the aqueous waste stream and could lead to higher throughput.

The development of solvent-free methods for the synthesis of various heterocyclic compounds has been demonstrated. For instance, dihydroquinazolinone derivatives have been synthesized in a one-pot, solvent-free reaction using a tin(II) chloride catalyst, affording high yields and simplifying the work-up procedure. jmchemsci.com Similarly, the synthesis of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates has been achieved under solvent-free conditions, highlighting the broad applicability of this technique. growingscience.com

A hypothetical comparison between a conventional aqueous synthesis and a proposed solvent-free synthesis of a dihydroxypyrazine carboxamide is presented in Table 1.

Table 1: Comparison of Conventional and Proposed Solvent-Free Synthesis

| Parameter | Conventional Aqueous Synthesis | Proposed Solvent-Free Synthesis |

|---|---|---|

| Solvent | Water | None |

| Reaction Time | Several hours | Potentially shorter |

| Energy Input | Heating to reflux | Gentle heating or mechanical energy |

| Work-up | Extraction, crystallization | Direct isolation or simple wash |

| Waste | Aqueous waste stream | Minimal |

| E-Factor | Higher | Lower |

This table presents a hypothetical comparison and would require experimental validation for this compound.

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption than stoichiometric reactions. For the synthesis of this compound, both biocatalytic and chemocatalytic routes are conceivable.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. Lipases, for example, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.org A similar biocatalytic approach could be developed for this compound. This would likely involve the enzymatic amidation of a suitable ester precursor, such as methyl 3,6-dihydroxypyrazine-2-carboxylate. The use of an immobilized enzyme, like Lipozyme® TL IM, would further enhance the green credentials of the process by allowing for easy catalyst recovery and reuse. rsc.org

Chemcatalysis: Heterogeneous catalysts are also attractive from a green chemistry perspective due to their ease of separation from the reaction mixture. While specific catalysts for the direct synthesis of this compound are not widely reported, research on related pyrazine syntheses suggests potential candidates. For instance, reusable solid catalysts like calcined Mg/Fe hydrotalcite have proven effective in the multicomponent synthesis of dihydropyrimidinones under solvent-free conditions, indicating their potential for similar heterocyclic condensations. semanticscholar.org

Table 2 outlines a potential catalytic approach for the amidation step in the synthesis of a dihydroxypyrazine carboxamide.

Table 2: Potential Catalytic Amidation for Pyrazine Carboxamide Synthesis

| Catalyst Type | Example Catalyst | Substrate | Product | Potential Advantages |

|---|---|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., Lipozyme® TL IM) | Methyl 3,6-dihydroxypyrazine-2-carboxylate | This compound | High selectivity, mild conditions, biodegradable |

| Heterogeneous | Solid Acid/Base Catalyst | 3,6-Dihydroxypyrazine-2-carboxylic acid & ammonia | this compound | Reusability, simplified purification |

This table is based on methodologies for related compounds and represents a prospective application to this compound.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

To analyze the atom economy for the synthesis of this compound, we can consider a plausible synthetic pathway. A likely route would involve the condensation of a diamine with a dicarbonyl compound, followed by amidation of a resulting carboxylic acid.

For instance, the synthesis of the related 3-hydroxypyrazine-2-carboxamide from 3-hydroxypyrazine-2-carboxylic acid and ammonia via amidation would have a high atom economy, as the only byproduct is water. bangor.ac.ukresearchgate.net

Let's consider a hypothetical synthesis of this compound from a precursor like 2,5-diamino-3-oxobutanamide and glyoxal. The condensation and subsequent aromatization would lead to the desired product. The calculation of atom economy for such a reaction would involve summing the molecular weights of all reactants and dividing the molecular weight of the product by this sum, then multiplying by 100.

Due to the limited availability of published research specifically detailing the advanced structural elucidation and spectroscopic characterization of this compound, a comprehensive analysis based on direct experimental data cannot be provided at this time. Scientific literature readily contains information on analogous pyrazine derivatives, such as 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) and other substituted pyrazine carboxamides, but not for the specific dihydroxy compound requested.

A thorough search of chemical databases and scientific journals did not yield specific ¹H NMR, ¹³C NMR, or high-resolution mass spectrometry data for this compound. Consequently, the creation of detailed data tables for chemical shifts, coupling constants, multiplicities, DEPT analysis, 2D NMR correlations, exact mass, and fragmentation pathways, as outlined in the request, is not feasible without resorting to theoretical predictions, which would not meet the requirement for "detailed research findings."

To provide a scientifically accurate and authoritative article, experimental data from peer-reviewed research is essential. Without such data for this compound, any attempt to generate the requested content would be speculative and would not adhere to the high standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed spectroscopic analysis cannot be generated at this time. Further experimental research on this specific compound is required for the dissemination of the kind of detailed information requested.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. specac.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum is expected to be characterized by several key absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) groups, the primary amide (-CONH2) group, and the pyrazine ring.

The presence of hydroxyl and amide groups introduces the possibility of extensive hydrogen bonding, which can significantly broaden the O-H and N-H stretching bands. specac.com The tautomeric equilibrium between the hydroxy-pyrazine and pyrazinone forms can also influence the spectrum, particularly in the carbonyl and O-H stretching regions.

Expected Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500-3200 | O-H Stretching | Hydroxyl | Strong, Broad |

| 3400-3200 | N-H Stretching (asymmetric & symmetric) | Amide | Strong, Broad |

| 1700-1650 | C=O Stretching (Amide I) | Amide | Strong, Sharp |

| 1650-1580 | N-H Bending (Amide II) | Amide | Medium |

| 1600-1450 | C=C and C=N Stretching | Pyrazine Ring | Medium-Weak |

| 1300-1200 | C-O Stretching | Hydroxyl | Medium |

| 1200-1000 | C-N Stretching | Amide/Pyrazine Ring | Medium |

Studies on analogous compounds, such as N-(pyridin-2-yl)pyrazine-2-carboxamide, show characteristic amide N-H stretching bands around 3323-3349 cm⁻¹ and a strong amide C=O stretching band near 1665-1678 cm⁻¹. Research on favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), which also features a 3-hydroxypyrazine-2-carboxamide core, has utilized IR spectroscopy to investigate its tautomeric states in different environments.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to IR spectroscopy because the selection rules differ; vibrations that are weak in IR may be strong in Raman, and vice versa. researchgate.net Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds and symmetric ring systems.

For this compound, Raman spectroscopy would be highly valuable for characterizing the vibrations of the pyrazine ring. The symmetric stretching and breathing modes of the heterocyclic ring are expected to produce strong and sharp signals. Theoretical and experimental studies on pyrazine and its derivatives have shown prominent ring vibration bands in their Raman spectra, often located in the 1000-1600 cm⁻¹ region. nih.govrsc.org For instance, a key pyrazine ring vibration is typically observed around 1020 cm⁻¹. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto metal nanostructures, allowing for highly sensitive detection. rsc.orgresearchgate.net SERS studies on pyrazine have been used to understand its interaction with metal surfaces, revealing shifts in vibrational modes upon coordination. nih.gov

Expected Key Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3080 | C-H Stretching | Pyrazine Ring | Medium |

| 1620-1550 | Ring Stretching | Pyrazine Ring | Strong |

| ~1250 | Ring Stretching/Breathing | Pyrazine Ring | Strong |

| ~1020 | Ring Breathing | Pyrazine Ring | Very Strong |

| ~650 | Ring Deformation | Pyrazine Ring | Medium |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision. mdpi.comnih.gov

For this compound, an SCXRD analysis would definitively establish its solid-state tautomeric form. Studies on the closely related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) have shown that it exists in the enol-like tautomeric form in the solid state, with the molecule being nearly planar. researchgate.netnih.gov This planarity is facilitated by a strong intramolecular hydrogen bond between the 3-hydroxyl group and the oxygen atom of the 2-carboxamide group, forming a stable six-membered ring. nih.gov It is highly probable that this compound would adopt a similar conformation.

The crystal system and space group would also be determined. For example, related pyrazine carboxamide derivatives have been found to crystallize in monoclinic systems with space groups such as P21/c or C2/c. nih.govnih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. nih.govnih.gov For this compound, with its multiple hydrogen bond donors (-OH, -NH2) and acceptors (N atoms in the ring, C=O), extensive hydrogen bonding is expected to be the dominant interaction dictating the crystal structure.

Crystal structure analyses of similar pyrazine carboxamides reveal complex three-dimensional networks formed by N-H···N, N-H···O, and C-H···O hydrogen bonds. nih.govnih.govresearchgate.net These interactions link molecules into dimers, chains, sheets, or more complex three-dimensional supramolecular structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for studying compounds with conjugated systems, such as the pyrazine ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the conjugated pyrazine system. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure, substituents, and the solvent environment. researchgate.net

Studies on 6-R-3-hydroxy-2-pyrazine carboxamides have shown that their UV-Vis spectra are strongly influenced by the keto-enol tautomerism, which in turn is affected by solvent polarity. researchgate.net The enol tautomer tends to be more prevalent in nonpolar solvents, while polar, hydrogen-bond-donating solvents can favor the keto tautomer. This shift in equilibrium can be monitored by changes in the UV-Vis spectrum. The absorption spectrum of pyrazine derivatives can also be affected by complexation with metal ions, often resulting in shifts in the absorption bands. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Electronic Transitions and Chromophoric Analysis

The electronic absorption properties of 3,6-dihydroxypyrazine-2-carboxamide are dictated by the chromophoric pyrazine (B50134) ring, which is substituted with both electron-donating hydroxyl (-OH) groups and an electron-withdrawing carboxamide (-CONH2) group. This substitution pattern gives rise to a complex interplay of electronic transitions, primarily of the π → π* and n → π* type, which are characteristic of heteroaromatic systems. A comprehensive analysis of these transitions provides insight into the molecular orbital landscape and the effects of substituent-induced perturbations.

The electronic structure of these molecules is significantly influenced by keto-enol tautomerism. The enol form (3-hydroxypyrazine-2-carboxamide) is generally found to be more stable than the keto tautomer (3-oxo-3,4-dihydropyrazine-2-carboxamide) tandfonline.com. The electronic transitions are therefore primarily discussed in the context of the more stable enol tautomer.

For 3-hydroxy-2-pyrazinecarboxamide, TD-DFT calculations predict several absorption bands in the ultraviolet-visible region. The principal electronic transitions are characterized by excitations from the highest occupied molecular orbital (HOMO) and lower energy orbitals to the lowest unoccupied molecular orbital (LUMO) and higher energy orbitals. These transitions are predominantly of π → π* character, arising from the delocalized π-system of the pyrazine ring, with some contribution from n → π* transitions associated with the lone pair electrons on the nitrogen and oxygen atoms tandfonline.com.

The introduction of an additional hydroxyl group at the C6 position in this compound is expected to act as an auxochrome, leading to a bathochromic (red) shift in the absorption maxima compared to the monosubstituted analogue. This is due to the electron-donating nature of the hydroxyl group, which increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths.

The chromophoric system of this compound can be defined as the entire substituted pyrazine ring. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing carboxamide group creates a push-pull electronic system. This enhances intramolecular charge transfer (ICT) character in some of the electronic transitions, which can contribute to the intensity and position of the absorption bands.

Below are the tabulated theoretical electronic absorption data for the analogue compound, 3-hydroxy-2-pyrazinecarboxamide, calculated using TD-DFT with the B3LYP/6-311++G(d,p) level of theory in the gas phase and in an aqueous solution tandfonline.com. These data provide a foundational understanding for the anticipated spectroscopic properties of this compound.

Table 1: Calculated Electronic Absorption Spectra of 3-Hydroxy-2-pyrazinecarboxamide (Analogue)

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| Gas Phase | 320.15 | 0.138 | HOMO → LUMO | π → π |

| Gas Phase | 275.61 | 0.089 | HOMO-1 → LUMO | π → π |

| Gas Phase | 246.18 | 0.311 | HOMO → LUMO+1 | π → π |

| Water | 324.96 | 0.183 | HOMO → LUMO | π → π |

| Water | 281.23 | 0.076 | HOMO-1 → LUMO | π → π |

| Water | 249.53 | 0.298 | HOMO → LUMO+1 | π → π |

Chemical Reactivity and Derivatization Strategies

Reactivity of Hydroxyl Groups

The two hydroxyl groups on the pyrazine (B50134) ring are significant sites for chemical modification. Their reactivity is influenced by the acidic nature of the phenolic protons and the nucleophilicity of the oxygen atoms. The tautomeric equilibrium between the dihydroxy- and dioxo- forms also plays a crucial role in the reaction pathways.

The hydroxyl groups of 3,6-dihydroxypyrazine-2-carboxamide can undergo esterification and etherification, common reactions for phenolic compounds. These transformations are valuable for modifying the compound's physicochemical properties, such as lipophilicity and solubility.

Esterification: The formation of esters can be achieved by reacting the hydroxyl groups with acylating agents like acyl chlorides or carboxylic anhydrides. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity. Common bases include pyridine (B92270) or tertiary amines. Alternatively, acid catalysis can be employed, particularly for reactions with carboxylic acids, although this is less common for phenols. nih.gov For instance, chemoselective O-acylation of hydroxyamino acids has been successfully achieved under acidic conditions, a principle that could potentially be applied here. nih.gov

Table 1: Representative Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine, room temperature | 3,6-Diacetoxypyrazine-2-carboxamide |

Etherification: The synthesis of ethers from this compound typically involves the Williamson ether synthesis. This method requires the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ions. These nucleophilic phenoxides then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether derivative. mdpi.com The choice of base and solvent is critical to control the selectivity between O-alkylation and potential N-alkylation of the carboxamide group. nih.gov

Table 2: Representative Etherification Reactions

| Alkylating Agent | Base/Solvent | Product |

|---|---|---|

| Methyl Iodide | NaH, DMF | 3,6-Dimethoxypyrazine-2-carboxamide |

The hydroxyl groups can be replaced by halogens through various substitution reactions. These halogenated derivatives serve as versatile intermediates for further functionalization via cross-coupling reactions.

The conversion of hydroxypyrazines to chloropyrazines is a well-established transformation. acs.org Reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are commonly used for this purpose. The reaction proceeds through the formation of a phosphate (B84403) or phosphonate (B1237965) intermediate, which is subsequently displaced by a chloride ion.

Furthermore, the synthesis of fluorinated analogues, such as favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), highlights the feasibility of introducing fluorine atoms onto the pyrazine ring, often involving specialized fluorinating agents. nih.govbangor.ac.uk The synthesis of favipiravir has been reported through a multi-step process that includes fluorination. bangor.ac.uk

Reactivity of Carboxamide Group

The carboxamide group is a robust functional group, but it can undergo a variety of transformations under specific reaction conditions, providing access to other important functional groups like carboxylic acids and amines.

The hydrolysis of the carboxamide group in this compound to the corresponding carboxylic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. youtube.comkhanacademy.org

Acidic Hydrolysis: In the presence of a strong acid (e.g., H2SO4, HCl) and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and form the carboxylic acid. youtube.com

Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.org This is followed by the elimination of the amide anion, which is then protonated by the solvent to yield ammonia. The resulting carboxylate salt is protonated in a final acidic workup step to give the carboxylic acid.

Table 3: Hydrolysis of this compound

| Conditions | Intermediate | Final Product |

|---|---|---|

| H2SO4, H2O, heat | Protonated Amide | 3,6-Dihydroxypyrazine-2-carboxylic acid |

The carboxamide group can be reduced to an amine (aminomethyl group) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds through the formation of a complex aluminate species, which is then hydrolyzed during workup to yield the primary amine. Other reducing agents like borane (B79455) (BH3) can also be employed. The reduction of organic azides to amines using reusable Fe3O4 nanoparticles has also been reported as an efficient method. rsc.org

The nitrogen atom of the carboxamide group is generally less nucleophilic than the hydroxyl oxygens, especially after deprotonation. However, under certain conditions, N-alkylation and N-acylation can be achieved.

N-Alkylation: Direct N-alkylation of the primary amide can be challenging due to the potential for O-alkylation of the tautomeric imidic acid form and the relatively low nucleophilicity of the amide nitrogen. However, by carefully selecting the base and alkylating agent, N-substituted derivatives can be synthesized. mdpi.com For instance, the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been reported. mdpi.com

N-Acylation: N-acylation of the carboxamide can lead to the formation of N-acylamide (diacylamine) derivatives. This reaction typically requires forcing conditions and a strong acylating agent in the presence of a catalyst. The synthesis of substituted pyrazinecarboxamides often involves the condensation of a pyrazinecarboxylic acid chloride with an amine, which is a related transformation. nih.govnih.gov

Reactivity of the Pyrazine Ring System

Direct electrophilic aromatic substitution studies on this compound are not extensively reported in the literature. However, the reactivity can be inferred from the behavior of related substituted pyrazines and other azines. Pyrazine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. youtube.com Reactions often require harsh conditions and result in low yields.

The presence of two powerful activating hydroxyl groups at the 3- and 6-positions is expected to significantly facilitate electrophilic substitution on the pyrazine ring of this compound. These groups donate electron density to the ring, stabilizing the cationic intermediate formed during electrophilic attack. In contrast, the carboxamide group at the 2-position will have a deactivating effect.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) has been reported to occur at the 6-position, demonstrating the directing effect of the hydroxyl group. bangor.ac.uk Given the substitution pattern of this compound, the only available position for substitution is the C5 carbon. The combined activating effect of the two hydroxyl groups is anticipated to direct electrophiles to this position.

| Reaction | Expected Product | Influencing Factors |

| Nitration | 5-Nitro-3,6-dihydroxypyrazine-2-carboxamide | Activating -OH groups vs. deactivating -CONH2 and ring nitrogens |

| Halogenation | 5-Halo-3,6-dihydroxypyrazine-2-carboxamide | Reactivity of the halogenating agent |

| Friedel-Crafts | Likely unreactive or low yield | Deactivation by ring nitrogens and carboxamide group often inhibits these reactions |

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrazines, particularly when a leaving group such as a halogen is present on the ring. The electron-withdrawing nature of the ring nitrogens helps to stabilize the negative charge of the Meisenheimer complex intermediate. youtube.com

In the case of this compound, the hydroxyl groups are poor leaving groups. Therefore, direct nucleophilic substitution of these groups is unlikely under standard SNAr conditions. However, derivatization of the hydroxyl groups into better leaving groups, such as tosylates or triflates, could potentially enable nucleophilic substitution.

Studies on chloropyrazines have shown that they undergo displacement reactions with various nucleophiles like methoxide, benzyl (B1604629) oxide, and amines. rsc.org For example, the reaction of pentafluoropyridine (B1199360) with nucleophiles occurs preferentially at the 4-position, which is para to the ring nitrogen. researchgate.net This indicates the strong activating effect of the ring nitrogen towards nucleophilic attack. In this compound, the positions ortho and para to the nitrogen atoms are occupied by hydroxyl groups. If these were converted to leaving groups, they would be susceptible to nucleophilic attack.

The aromaticity of the pyrazine ring makes it generally stable and resistant to ring-opening reactions under mild conditions. However, under more forceful conditions, such as strong acid or base treatment at high temperatures, or through reductive or oxidative cleavage, the ring can be opened.

Studies on related heterocyclic systems, such as pyroglutamic diketopiperazine, have shown that ring-opening can be achieved. For example, mild basic conditions can facilitate nucleophilic attack at the diketopiperazine carbonyls, leading to ring-opened products. nih.gov While this compound is aromatic and thus more stable than a diketopiperazine, this suggests that under appropriate conditions, the amide or lactam-like functionalities within the pyrazine ring could be targeted for cleavage.

Rearrangement reactions of the pyrazine ring itself are not common. However, substituents on the ring can undergo rearrangements. For instance, in the presence of a strong base, a Smiles rearrangement could potentially occur if a suitable side chain is introduced.

Theoretical and Computational Investigations5.1. Quantum Chemical Calculations

Reaction Mechanism Elucidation

Activation Energy Barriers and Kinetic Studies

Further investigation into this specific compound would require novel theoretical research to be conducted and published by the scientific community. At present, the data necessary to fulfill the user's request is not available in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level behavior of molecules, revealing their movements, interactions, and conformational changes over time. For a molecule like 3,6-dihydroxypyrazine-2-carboxamide, MD simulations are essential for understanding its structural flexibility and its interactions with its environment, such as water molecules or biological macromolecules.

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static; it exists as an equilibrium of different structural isomers called tautomers. This arises from the migration of protons between the oxygen and nitrogen atoms of the pyrazine (B50134) ring and the carboxamide side chain. The primary equilibrium is the keto-enol tautomerism.

Computational studies using Density Functional Theory (DFT) on the analogous compound favipiravir (B1662787) have explored this phenomenon in detail. nih.govtandfonline.com These studies consistently show that the relative stability of the tautomers is highly dependent on the environment.

In the gas phase or nonpolar solvents, the enol tautomer (with a hydroxyl group on the pyrazine ring) is generally found to be more stable than the keto form. tandfonline.com This stability is often attributed to the formation of a strong intramolecular hydrogen bond. tandfonline.com

In aqueous solutions, the equilibrium can shift. The presence of water molecules, which can form specific hydrogen-bonding networks, may favor the keto tautomer. nih.gov Theoretical calculations that explicitly include water molecules show a stabilization of the keto form, a trend that would be expected for this compound as well. nih.gov

DFT calculations on favipiravir and its derivatives have quantified these energy differences, showing the enol form to be more stable by a range of approximately 1.07–3.46 kcal/mol in solution and 7.86–10.72 kcal/mol in the gas phase. tandfonline.com

| Tautomeric Form | Environment | Computational Method | Relative Energy (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Enol | Gas Phase | DFT/B3LYP | 0.0 (Most Stable) | tandfonline.com |

| Keto | Gas Phase | DFT/B3LYP | +7 to +11 | tandfonline.com |

| Enol | Aqueous Solution | DFT (with solvation model) | 0.0 (Most Stable) | tandfonline.com |

| Keto | Aqueous Solution | DFT (with solvation model) | +1 to +4 | nih.govtandfonline.com |

Intermolecular Interactions and Solvent Effects

MD simulations have been instrumental in characterizing the hydration shell of favipiravir, providing insights directly applicable to this compound. A study investigating favipiravir at infinite dilution in water revealed the nature of its hydrogen bonding with the surrounding solvent. upc.edu

These simulations show that the polar groups of the molecule—the hydroxyl groups, pyrazine nitrogens, and the carboxamide group—are active sites for hydrogen bonding. upc.edu The simulations can determine the number of water molecules in the first solvation shell and their residence time. For favipiravir, intermittent hydrogen bond lifetimes were calculated to be in the range of 0.8 to 5.4 picoseconds. upc.edu The self-diffusion coefficient of favipiravir in water was found to be about three times lower than that of pure water, indicating its motion is significantly retarded by interactions with the solvent, a behavior that would be mirrored by this compound. upc.eduresearchgate.net

Furthermore, MD simulations have been used to study the interaction of favipiravir with other media, such as supercritical CO2 and natural zeolites, demonstrating the broad applicability of this technique to understand the molecule's behavior in various chemical environments. abru.ac.irdoi.org

Structure-Activity Relationship (SAR) Studies (Computational, without clinical implications)

Computational SAR studies aim to connect a molecule's structural features to its in vitro activity. For this compound, these methods can generate hypotheses about which parts of the molecule are critical for interacting with biological targets like enzymes, without implying any clinical outcomes.

Ligand-Protein Docking (for in vitro mechanistic studies)

Molecular docking is a computational technique that predicts how a ligand, such as this compound, might bind to the active site of a protein. Numerous docking studies have been performed on its analog, favipiravir, often targeting the RNA-dependent RNA polymerase (RdRp) enzyme of various viruses. nih.govnih.gov

These in silico studies consistently show that the pyrazinecarboxamide scaffold fits within the enzyme's active site, forming key interactions with amino acid residues. nih.gov The active form is typically a metabolite, but docking the core scaffold still provides crucial mechanistic insights. Common interactions observed include:

Hydrogen Bonding: The carboxamide and hydroxyl groups are critical for forming hydrogen bonds with polar residues in the protein's binding pocket. Aspartic acid residues, in particular, have been identified as common interaction partners. nih.gov

Electrostatic Interactions: The distribution of charges on the molecule guides its orientation within the electrostatic field of the active site.

Pi-Pi Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Histidine. nih.gov

The results are quantified with a "docking score," an estimate of binding affinity. By comparing scores across a series of analogs, researchers can build a model of the SAR.

| Ligand Group | Protein Residue | Interaction Type | Predicted Distance (Å) | Reference Finding |

|---|---|---|---|---|

| Carboxamide (C=O) | Lysine | Hydrogen Bond | 2.9 | nih.gov |

| Carboxamide (NH₂) | Glutamic Acid | Hydrogen Bond | 3.1 | nih.gov |

| Hydroxyl (OH) | Aspartic Acid | Hydrogen Bond | 2.8 | nih.gov |

| Pyrazine Ring | Phenylalanine | π-π Stacking | 3.6 | nih.gov |

Pharmacophore Modeling (for in vitro mechanistic studies)

A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to be recognized by a specific protein target. For a molecule like this compound, a pharmacophore model would highlight the spatial arrangement of key features.

Based on its structure and docking studies of its analogs, a pharmacophore model would likely include: nih.gov

Hydrogen Bond Donors: Corresponding to the hydroxyl groups and the amide N-H.

Hydrogen Bond Acceptors: Corresponding to the pyrazine nitrogens and the amide carbonyl oxygen.

Aromatic Ring: Representing the central pyrazine core.

Studies on related heterocyclic compounds have successfully used this approach. For example, a five-point pharmacophore model (AHHRR) was developed for pyrozolo[1,5-a]pyridine analogues, which featured one hydrogen bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R). nih.gov Such a model, once created and validated, can be used as a 3D query to rapidly screen virtual libraries of millions of compounds to identify new molecules that match the pharmacophoric features and may possess similar in vitro activity, thus guiding future synthesis and testing efforts.

Non Clinical and Fundamental Applications of 3,6 Dihydroxypyrazine 2 Carboxamide and Its Derivatives

Catalytic Applications

The unique structural features of 3,6-dihydroxypyrazine-2-carboxamide and its analogues, including the presence of nitrogen and oxygen donor atoms, allow them to participate in catalytic processes, either as ligands for transition metals or as organocatalysts themselves.

Role as Ligands in Transition Metal Catalysis

Derivatives of pyrazine-2-carboxamide have demonstrated significant potential as ligands in transition metal catalysis. Their ability to coordinate with metal ions through various binding modes allows for the construction of well-defined catalytic centers. For instance, pyrazine-2-carboxamide can act as a bridging ligand between copper(II) ions, leading to the formation of two-dimensional polymeric grid structures. lew.ro This coordination directs the assembly of the catalytic framework.

The broader class of pyrazine (B50134) derivatives has been successfully employed as ligands in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are fundamental for carbon-carbon bond formation. rsc.org The electronic nature of the pyrazine ring can be modulated through substitution, thereby influencing the catalytic cycle.

Organocatalytic Properties

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen the emergence of various heterocyclic scaffolds. Pyrazine derivatives, in this context, have been explored for their potential to catalyze specific reactions. One notable example is the organocatalytic diboration of pyrazine derivatives, a process that introduces boron moieties into the heterocyclic ring. researchgate.netresearchgate.net This reaction highlights the ability of the pyrazine core to facilitate bond formation without the need for a metal catalyst. While the specific catalytic role of this compound in this context has not been detailed, the reactivity of the general pyrazine framework suggests a potential avenue for its application in organocatalysis.

Material Science Applications

The structural rigidity and functional group versatility of this compound derivatives make them valuable components in the design of novel materials with tailored properties.

Integration into Polymer Matrices

Pyrazine-2-carboxamide and its derivatives can be incorporated into polymeric structures to create materials with enhanced functionalities. A notable example is the synthesis of a two-dimensional polymeric complex where pyrazine-2-carboxamide acts as a bridging ligand for copper(II) ions. lew.ro This results in an infinite sheet-like structure with a well-defined arrangement of the organic and inorganic components. The thermal stability and structural characteristics of such coordination polymers are of significant interest for applications in areas like gas storage and separation.

Furthermore, biobased polyesters have been synthesized using dimethylpyrazine dipropionic acid, a derivative of the pyrazine family. These polymers exhibit a range of thermal and mechanical properties depending on the diol used in the polymerization. acs.org The incorporation of the pyrazine unit into the polymer backbone can influence properties such as crystallinity and thermal degradation.

Recent research has also explored the use of polymers based on isolated pyrazine units as ultrahigh-capacity cathode materials for rechargeable batteries. For instance, poly(pyrazinyl sulfide) (PPZS) has been synthesized and has demonstrated a high specific capacity, suggesting the potential of pyrazine-based polymers in energy storage applications. nih.gov

Design of Functional Organic Materials

The pyrazine core is a key component in the design of various functional organic materials. Pyrazine-cored covalent organic frameworks (COFs) have been synthesized and have shown promise in applications such as CO2 adsorption and the removal of organic dyes. rsc.org The nitrogen atoms within the pyrazine ring of these porous materials can act as basic sites, enhancing their affinity for CO2.

The electronic properties of pyrazines also make them suitable for applications in optoelectronic devices. Functionalized pyrazines are being investigated for their potential use in photovoltaic devices. rsc.org The ability to tune the energy levels of the pyrazine ring through chemical modification is a key advantage in designing materials for light-harvesting and charge-transport applications.

Advanced Chemical Probes and Ligands (for in vitro biochemical studies)

Derivatives of this compound serve as valuable tools in biochemical and biological research, acting as ligands to probe biological systems and as effectors in in vitro cultures.

The coordination chemistry of pyrazine-2-carboxamide with various metal ions, including iridium and osmium, has been explored to develop new compounds with potential biological activity. The nature of the ligand and its coordination to the metal center are crucial in determining the compound's interaction with biological targets. ncn.gov.pl

In the realm of biochemical research, pyrazine-carboxamide derivatives have been utilized to study interactions with biomolecules. For example, ruthenium(II) complexes with pyrazine-carboxamide ligands have been investigated for their binding to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). rsc.org Spectroscopic studies of these interactions provide insights into the binding modes and affinities, which is fundamental for understanding the mechanisms of action of potential therapeutic agents.

Furthermore, specific pyrazine carboxamide derivatives have been employed as elicitors in plant cell cultures to study the production of secondary metabolites. For instance, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide and 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide have been shown to influence the production of flavonolignans and flavonoids in Silybum marianum and Fagopyrum esculentum in vitro cultures, respectively. nih.govphcog.com These compounds act as chemical stimuli to probe the biosynthetic pathways of valuable natural products.

Derivatives such as 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been synthesized and evaluated as inhibitors of fibroblast growth factor receptors (FGFR), demonstrating their utility in studying specific signaling pathways in cancer cell lines. nih.gov

| Derivative Name | Application | Research Finding |

| Pyrazine-2-carboxamide | Ligand in Coordination Polymers | Forms a 2D polymeric grid with Cu(II) ions. lew.ro |

| N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | Ligand for Ru(II) Complexes | Acts as a bidentate ligand in the formation of Ru(II) complexes for DNA and BSA binding studies. rsc.org |

| Dimethylpyrazine dipropionic acid | Monomer for Polyesters | Used to synthesize biobased polyesters with varying thermal and mechanical properties. acs.org |

| 2,3,5,6-tetrakis(4-aminophenyl)pyrazine | Monomer for COFs | Forms pyrazine-cored covalent organic frameworks for CO2 adsorption. rsc.org |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Elicitor in Cell Cultures | Enhances the production of taxifolin (B1681242) in Silybum marianum cultures. nih.govphcog.com |

| 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | Elicitor in Cell Cultures | Increases rutin (B1680289) production in Fagopyrum esculentum callus cultures. nih.govphcog.com |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | FGFR Inhibitor | Acts as a pan-FGFR inhibitor for in vitro studies in cancer cell lines. nih.gov |

Exploration as Enzyme Probes for Mechanistic Enzymology

Coelenterazine (B1669285), a well-known imidazopyrazinone derivative, and its analogs are widely used as substrates for luciferases, such as Renilla luciferase, and photoproteins like aequorin. rsc.orgnih.gov The bioluminescent reaction of coelenterazine, which involves its oxidation to coelenteramide, is a sensitive reporter system. By synthesizing and studying various coelenterazine analogs with modifications at different positions, researchers can probe the steric and electronic requirements of the enzyme's active site. rsc.org For instance, chiral deaza-analogs of coelenterazine have been synthesized to investigate the molecular recognition of apoAequorin for its substrate. nih.gov These studies have revealed that specific moieties, such as the hydroxy group at the C6-hydroxyphenyl group and the carbonyl group of the imidazopyrazinone ring, are crucial for binding to the apoAequorin molecule through hydrogen bonding. nih.gov The inhibitory effects of these analogs on the regeneration of aequorin provide valuable insights into the catalytic mechanism. nih.gov

Furthermore, pyrazinecarboxamide derivatives have been investigated as inhibitors for various enzymes. For example, favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a known inhibitor of viral RNA-dependent RNA polymerase. biosynth.comaps.org Other pyrazine derivatives have shown inhibitory activity against enzymes such as tyrosinase-dependent dihydroxyphenylalanine (TDP2) and fibroblast growth factor receptors (FGFRs). nih.govrsc.org The study of these enzyme-inhibitor interactions contributes to the understanding of the enzyme's mechanism of action and can guide the design of more potent and selective inhibitors.

Below is a table summarizing the application of some pyrazine derivatives as enzyme probes and inhibitors.

| Derivative Class | Enzyme | Application | Key Findings |

| Coelenterazine Analogs | Renilla Luciferase, Aequorin | Probing substrate binding sites and reaction mechanisms | Specific hydroxyl and carbonyl groups are critical for binding to apoAequorin. nih.gov Different analogs exhibit varied activity and auto-oxidation rates. rsc.org |

| Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) | Viral RNA-dependent RNA Polymerase | Inhibition of viral replication | Acts as a prodrug that is converted to its active ribofuranosyltriphosphate form by host enzymes. biosynth.com |

| 6-arylamino-quinoxalin-5,8-diones | Not specified | Inhibition of rat aortic smooth muscle cell proliferation | Significant inhibitory effects observed with IC50 values in the low micromolar range. nih.gov |

| Furanoquinolinedione and Isooxazolinequinolinedione Derivatives | TDP2 | Enzyme inhibition | Compounds showed inhibitory activity with IC50 values of 9.3 µM and 32 µM. nih.gov |

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR1-4 | Pan-FGFR inhibition | Identified a derivative (18i) that blocks FGFR activation and downstream signaling. rsc.org |

Development of Fluorescent Tags or Biosensors (non-diagnostic)

While there is no specific information on the use of this compound as a fluorescent tag or biosensor, its derivatives have been successfully developed for these non-diagnostic purposes. The pyrazine core, often incorporated into larger molecular frameworks, can give rise to compounds with interesting fluorescent properties that are sensitive to their local environment.

A notable example is the development of pyrazine-pyridone based fluorescent sensors for the detection of metal ions. A novel biheteroaryl-based sensor, 3-(phenylsulfonyl)-pyrazine–pyridone, was designed to detect endogenous labile zinc ions in lung cancer cells. rsc.org The fluorescence of this sensor is enhanced upon binding to Zn2+, with favorable properties such as a large Stokes shift (over 100 nm) and selectivity for Zn2+ under physiological pH conditions. rsc.org The introduction of the pyrazine ring induced a significant bathochromic shift of about 60-70 nm in the emission wavelength compared to its pyridine (B92270) counterpart. rsc.org

Pyrazine derivatives have also been engineered as fluorescent probes for biological imaging. A pyrazine-bridged D-A-D (donor-acceptor-donor) type fluorescent probe, (OMeTPA)2-Pyr, was synthesized for long-term live cell imaging. nih.gov This charge-neutral probe was found to selectively bind to membrane transporter proteins, allowing for the imaging of the cytoplasm with good photostability. nih.gov Another fluoro-pyrazine-bridged D-A-D probe, T-FP-T, was developed for specific imaging of lipid droplets in various cell types, exhibiting a large Stokes shift, high brightness, and excellent photostability. nih.gov

Furthermore, pyrazine and quinoxaline (B1680401) fluorophores have been synthesized and evaluated for the in vivo detection of cerebral tau tangles, which are hallmarks of Alzheimer's disease. A quinoxaline derivative demonstrated high affinity and selectivity for tau aggregates, along with a favorable "turn-on" fluorescence capability.

The following table summarizes the characteristics of some pyrazine-based fluorescent probes and biosensors.

| Probe/Sensor | Target | Key Features | Application |

| 3-(Phenylsulfonyl)-pyrazine–pyridone | Zinc ions (Zn2+) | Emission at 504 nm, large Stokes shift (>100 nm), fluorescence enhancement upon Zn2+ binding. rsc.org | Detection of endogenous labile zinc ions in lung cancer cells. rsc.org |

| (OMeTPA)2-Pyr (Pyrazine-bridged D-A-D probe) | Cytoplasm | Charge neutral, binds to membrane transporter proteins, photostable. nih.gov | Long-term live cell imaging. nih.gov |

| T-FP-T (Fluoro-pyrazine-bridged D-A-D probe) | Lipid Droplets | Large Stokes shift, high brightness, excellent photostability. nih.gov | Specific imaging of lipid droplets in diverse cells. nih.gov |

| Quinoxaline derivative | Tau aggregates | High affinity and selectivity, "turn-on" fluorescence. | In vitro and in vivo detection of tau tangles. |

Photophysical Properties and Potential for Optoelectronic Applications

The photophysical properties of this compound itself have not been extensively studied. However, the broader class of pyrazine derivatives has attracted significant interest for their potential in optoelectronic applications, driven by their diverse fluorescence, phosphorescence, and, in some cases, photochromic behaviors.

Fluorescence and Phosphorescence Studies

Pyrazine and its derivatives are known to exhibit luminescence, a property that arises from the intramolecular charge transfer (ICT) within their molecular structures. rsc.org The presence of electron-withdrawing nitrogen atoms in the pyrazine ring makes it an effective electron-accepting component in push-pull architectures, which can lead to luminescent properties. rsc.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the photophysical properties of pyrazine derivatives. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations on a diketopyrrolopyrrole (DPP)-derived photosensitizer with a D-A-D architecture indicated a possible intersystem crossing, which is a key process for the generation of reactive oxygen species in photodynamic therapy. This compound exhibited an electrochemical bandgap of 1.64 eV, suggesting its potential as a semiconductor.

The excited-state dynamics of pyrazine-containing systems have also been investigated. Ultrafast transient absorption spectroscopy has been used to probe the excited-state dynamics of various organic molecules, revealing processes like internal conversion and intersystem crossing. aps.org For example, studies on Pd(II) biladienes, which have a rich triplet photochemistry, have shown complex excited-state dynamics that are dependent on the excitation wavelength. nih.gov

The fluorescence properties of pyrazine derivatives can be tuned by chemical modifications. For example, the introduction of different substituents can affect the fluorescence intensity, as well as the excitation and emission wavelengths. rsc.org Computational studies on cyanopyrazine-2-carboxamide derivatives have explored their spectroscopic characteristics and nonlinear optical (NLO) properties, indicating their potential for use in advanced technologies like optical communication and organic light-emitting diodes.

The table below presents some photophysical data for selected pyrazine derivatives.

| Compound Type | Property Studied | Key Findings |

| DPP-derived photosensitizer | Photophysical properties, DFT calculations | Electrochemical bandgap of 1.64 eV, potential for intersystem crossing. |

| Pyrazine-pyridone sensor | Fluorescence properties | Introduction of pyrazine ring caused a bathochromic shift of ~60-70 nm in emission. rsc.org |

| Cyanopyrazine-2-carboxamide derivatives | Spectroscopic and NLO properties (DFT) | First-order hyperpolarizabilities were found to be significantly higher than that of urea, a standard NLO material. |

| Pd(II) biladienes | Excited-state dynamics | Complex triplet photochemistry with excitation wavelength-dependent dynamics. nih.gov |

Photochromic Behavior

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While the investigation of photochromic pyrazine derivatives is an emerging area, there is limited specific information available for this compound or its simple derivatives.

One study has reported the first photochromic pyrazine-based compound within a [donor–metal–acceptor] system. This compound was found to undergo photoinduced charge separation, leading to the formation of stable pyrazine radicals. This finding suggests that with appropriate molecular design, pyrazine derivatives can be endowed with photochromic properties.

However, a comprehensive search of the scientific literature did not yield specific studies detailing the photochromic behavior of this compound or its closely related derivatives. Research in this area appears to be in its early stages, with more focus on other heterocyclic systems like pyrazolones for the development of photochromic materials. rsc.orgnih.gov Therefore, the potential for photochromic applications of this compound and its derivatives remains an open area for future investigation.

Advanced Mechanistic Studies Non Biological, Non Clinical

Degradation Pathways and Stability Under Varied Chemical Conditions

While specific experimental data on the degradation of 3,6-Dihydroxypyrazine-2-carboxamide is limited in publicly available literature, the stability of related heterocyclic compounds can provide insights into its potential degradation pathways. The pyrazine (B50134) ring and its substituents are susceptible to hydrolysis, photochemical reactions, and thermal decomposition.

The hydrolytic stability of pyrazine carboxamide derivatives is influenced by pH. For instance, studies on related heterocyclic carboxamides suggest that the carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, 3,6-dihydroxypyrazine-2-carboxylic acid, and ammonia (B1221849). The presence of two hydroxyl groups on the pyrazine ring may also influence the electronic properties of the ring and, consequently, the rate of hydrolysis. A study on the stability of a topical carbonic anhydrase inhibitor, 6-hydroxyethoxy-2-benzothiazole sulfonamide, in aqueous solutions at various pH levels and temperatures indicated that the compound was most stable in the pH range of 4 to 5.5. nih.gov While this is a different heterocyclic system, it highlights the general principle that pH is a critical factor in the stability of such functionalized heterocycles.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Initial Compound | Degradation Product | Condition |

| This compound | 3,6-Dihydroxypyrazine-2-carboxylic acid | Acidic or Basic Hydrolysis |

Note: This table is based on general chemical principles of amide hydrolysis and requires specific experimental validation for this compound.

The photochemical behavior of pyrazine derivatives can involve various transformations, including ring opening and substituent reactions. A study on pyrazolyl-substituted pyrazines demonstrated that photodegradation follows first-order kinetics. nih.gov The degradation pathway was suggested to initiate with the loss of a substituent followed by intermolecular reactions and ring opening. nih.gov For this compound, irradiation with UV light could potentially lead to the formation of reactive intermediates and subsequent degradation products. The hydroxyl and carboxamide groups are also potential sites for photochemical reactions.

The thermal stability of pyrazine derivatives is generally high. For example, some donor-acceptor-donor compounds based on pyrazine derivatives exhibit high thermal decomposition temperatures, ranging from 436 to 453 °C. nih.gov The thermal decomposition of this compound would likely involve the degradation of the carboxamide side chain and potentially the pyrazine ring itself at elevated temperatures. The specific decomposition mechanism and products would depend on the conditions, such as the presence of oxygen.

Intermolecular Interactions in Solution and Solid State

The intermolecular interactions of this compound are crucial for its physical properties and solid-state structure. These interactions are primarily driven by hydrogen bonding and π-π stacking.

Co-crystallization is a powerful technique for modifying the physicochemical properties of a compound by forming a crystalline solid with another molecule (a coformer). While no specific co-crystallization studies have been reported for this compound, extensive research on the closely related compound, pyrazinamide (B1679903), provides valuable insights.

Pyrazinamide has been shown to form co-crystals with a variety of coformers, particularly carboxylic acids. researchgate.netacs.org These co-crystals are typically held together by robust hydrogen bonds, such as acid-amide and acid-pyrazine heterosynthons. acs.org For example, co-crystals of pyrazinamide have been successfully prepared with malonic acid, succinic acid, and glutaric acid. acs.org Hirshfeld surface analysis of these co-crystals revealed the dominance of N-H···O hydrogen bonding and π···π interactions. acs.org

Given the structural similarities, it is highly probable that this compound could also form co-crystals with various coformers. The hydroxyl groups on the pyrazine ring would provide additional sites for hydrogen bonding, potentially leading to even more diverse and stable co-crystal structures. The crystal structure of the related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide shows that the molecules are packed through a combination of hydrogen bonds and stacking interactions. nih.gov

Table 2: Examples of Co-crystals of the Related Compound Pyrazinamide

| Coformer | Stoichiometry (Pyrazinamide:Coformer) | Key Intermolecular Interactions | Reference |

| Malonic Acid | 1:1 | Acid-amide heterosynthon | acs.org |

| Succinic Acid | 2:1 | Amide-amide homosynthon, Acid-amide heterosynthon | acs.org |

| Glutaric Acid | 1:1 | Acid-amide heterosynthon | acs.org |

| p-Aminobenzoic Acid | 1:1 | Acid-amide synthon | nih.gov |

This table illustrates the co-crystallization potential of a structurally similar compound and suggests possibilities for this compound.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 3,6-Dihydroxypyrazine-2-carboxamide

Academic research has established the pyrazine (B50134) ring system, the core of this compound, as a crucial pharmacophore in drug discovery. nih.govnih.gov Pyrazine derivatives are known to exhibit a wide range of biological activities. nih.gov The structural features of the pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, allow for diverse chemical modifications and interactions with biological targets. nih.govnih.gov

A notable derivative, 6-fluoro-3-hydroxypyrazine-2-carboxamide, has been the subject of extensive study. researchgate.netmssm.edunih.gov Research has detailed its synthesis, crystal structure, and potent inhibitory activity against RNA viruses. mssm.edunih.govresearchgate.net The molecule is nearly planar, with an intramolecular hydrogen bond forming a stable six-membered ring. mssm.edunih.gov This structural rigidity and the presence of hydrogen bond donors and acceptors are key to its biological function.

Another related compound, 6-bromo-3-hydroxy-2-pyrazinecarboxamide, serves as an important intermediate in the synthesis of pyrazine-based compounds. google.comchemicalbook.com Methods for its production with reduced impurities have been developed, highlighting the importance of pure starting materials in the synthesis of active pharmaceutical ingredients. google.com

Table 1: Key Investigated Pyrazine Derivatives and Their Significance

| Compound Name | Key Research Focus | Significance |

|---|---|---|

| 6-fluoro-3-hydroxypyrazine-2-carboxamide | Synthesis, Crystal Structure, Antiviral Activity | A potent RNA polymerase inhibitor with established in vitro and in vivo activity against various RNA viruses. mssm.edunih.gov |

| 6-bromo-3-hydroxy-2-pyrazinecarboxamide | Synthesis and Purification | An essential intermediate for creating more complex pyrazine-based molecules. google.comchemicalbook.com |

| 3-hydroxypyrazine-2-carboxylic acid | Starting Material for Synthesis | A foundational molecule for the synthesis of various pyrazine carboxamide derivatives. bangor.ac.uk |

| nih.govnih.govnih.govtriazolo[4,3-a] pyrazine derivatives | Drug Design and Synthesis | Investigated as inhibitors of key signaling pathways in cancer research. frontiersin.org |

Identification of Knowledge Gaps and Future Research Directions

Despite the progress made, significant knowledge gaps remain. While the biological activities of many pyrazine derivatives are well-documented, the specific structure-activity relationships for this compound itself are not extensively detailed in the available literature. Further investigation is needed to understand how the hydroxyl and carboxamide groups at the 3, 6, and 2 positions, respectively, contribute to its chemical properties and potential biological interactions.

Future research should focus on:

Detailed Physicochemical Characterization: A comprehensive study of the solubility, stability, and pKa of this compound is required to understand its behavior in different environments.

Exploration of Tautomeric Forms: The potential for tautomerism in this compound and its impact on reactivity and biological activity warrants further investigation.

Comparative Studies: Direct comparative studies of this compound with its mono-hydroxylated and non-hydroxylated analogs would provide valuable insights into the role of the hydroxyl groups.

Computational Modeling: In-silico studies could predict the binding affinity of this compound to various biological targets, guiding experimental work.

Potential for Development of Novel Methodologies or Applications Based on Pyrazine Scaffolds

The pyrazine scaffold is a versatile platform for developing novel synthetic methodologies. nih.govnih.gov The synthesis of pyrazine derivatives has traditionally involved condensation reactions. tandfonline.com However, recent advancements have focused on more environmentally benign and atom-economical methods, such as acceptorless dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese. nih.govacs.org These greener approaches offer a sustainable alternative to traditional methods. tandfonline.com